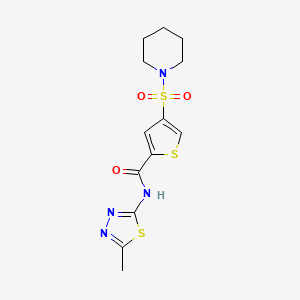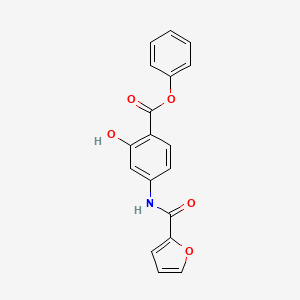
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H16N4O3S3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.03845391 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies
The synthesis of thiadiazole derivatives, including those similar to the given compound, is of significant interest due to their potential biological activities. One approach involves the oxidative dimerization of thioamides, which could potentially be applied to synthesize derivatives of the specified compound (Takikawa et al., 1985). Additionally, the synthesis of thiadiazole derivatives through microwave-assisted methods shows the efficiency and versatility of modern synthetic techniques (Tiwari et al., 2017).
Biological Activities
Thiadiazole derivatives exhibit a wide range of biological activities. For instance, they have shown promising anticancer properties against various human cancer cell lines, indicating their potential as therapeutic agents (Tiwari et al., 2017). Such compounds are synthesized aiming for improved efficacy and selectivity towards cancer cells, making them valuable in oncological research.
Medicinal Chemistry Applications
The structural features of thiadiazole and thiophene derivatives contribute significantly to their medicinal chemistry applications. These compounds are explored for their potential as enzyme inhibitors, receptor antagonists, and in drug discovery for various diseases. The study of thiadiazole-based compounds in relation to cannabinoid receptors, for example, provides insights into designing drugs for neurological disorders (Lan et al., 1999).
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S3/c1-9-15-16-13(22-9)14-12(18)11-7-10(8-21-11)23(19,20)17-5-3-2-4-6-17/h7-8H,2-6H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTIFXUZVXTKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B5520397.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)

![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B5520443.png)
![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)
![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)
![N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine](/img/structure/B5520490.png)
